
CAY10594
Descripción general
Descripción
CAY10594 es un potente inhibidor de la fosfolipasa D2 (PLD2), una enzima que participa en la hidrólisis de los fosfolípidos para producir ácido fosfatídico, una molécula de señalización clave. Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología del cáncer y la lesión hepática.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CAY10594 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas, incluida la formación del enlace amida y la espirociclización.
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría técnicas de síntesis orgánica a gran escala, asegurando una alta pureza y rendimiento. El proceso incluiría medidas de control de calidad rigurosas para mantener la eficacia y seguridad del compuesto para fines de investigación.
Análisis De Reacciones Químicas
Tipos de reacciones
CAY10594 principalmente experimenta reacciones típicas de amidas y compuestos espirocíclicos. Estos incluyen:
Hidrólisis: El enlace amida se puede hidrolizar en condiciones ácidas o básicas.
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de naftaleno.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Sustitución: Reactivos electrófilos como halógenos o agentes nitrantes.
Productos principales
Hidrólisis: Produce ácidos carboxílicos y aminas.
Oxidación: Produce derivados oxidados del anillo de naftaleno.
Sustitución: Da como resultado compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Therapeutic Effects Against Acute Liver Injury
Mechanism of Action
CAY10594's primary application is in the treatment of acute liver injury, particularly induced by acetaminophen (APAP) overdose. Research indicates that this compound significantly mitigates liver damage through its inhibition of PLD2, which plays a critical role in hepatocyte apoptosis and inflammation during liver injury.
Case Study Findings
In a study involving mice, administration of this compound demonstrated the following effects:
- Liver Damage Reduction : this compound administration markedly blocked APAP-induced liver injury in a dose-dependent manner. Histological analysis showed significant preservation of liver architecture compared to control groups treated with APAP alone .
- Biomarker Analysis : Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are indicators of liver damage, were significantly reduced in mice treated with this compound .
- Survival Rates : In lethal doses of APAP, this compound improved survival rates from 12.5% to 50% when administered three hours post-APAP challenge .
Inhibition of PLD Activity in Keratinocytes
This compound has also been shown to inhibit PLD activity in keratinocytes, which can have implications for skin health and disease management. The inhibition of PLD activity may promote differentiation processes in keratinocytes, potentially aiding treatments for skin disorders .
Impact on Obesity and Metabolic Disorders
Recent studies have explored the effects of this compound in models of obesity:
- Weight Management : In obese mice, this compound administration prevented weight gain without altering food intake. This suggests that inhibiting PLD2 may enhance adaptive thermogenesis and fat metabolism .
- Fat Mass Reduction : The compound was effective in reducing fat mass and preventing histological changes associated with fatty liver disease, indicating potential applications in metabolic syndrome management .
Mechanistic Insights into Disease Pathology
This compound's role extends beyond direct therapeutic effects; it provides insights into the underlying mechanisms of diseases:
- Oxidative Stress Modulation : The compound appears to modulate oxidative stress responses without upregulating antioxidant gene expression, suggesting a unique pathway for protecting against hepatotoxicity .
- Immune Response Regulation : Studies indicate that this compound may influence immune cell infiltration during liver injury, highlighting its potential role in managing inflammatory responses .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Acute Liver Injury | Inhibits PLD2 to protect against APAP-induced damage | Significant reduction in AST/ALT levels and improved survival rates |
Keratinocyte Function | Inhibits PLD activity to promote differentiation | Enhanced differentiation observed in keratinocyte studies |
Obesity Management | Prevents weight gain and reduces fat mass | Effective in reducing fat mass without affecting food intake |
Mechanistic Insights | Modulates oxidative stress and immune responses | Unique pathways identified for hepatoprotection and inflammation regulation |
Mecanismo De Acción
CAY10594 ejerce sus efectos inhibiendo la actividad de la fosfolipasa D2 (PLD2). Esta inhibición previene la hidrólisis de los fosfolípidos para producir ácido fosfatídico, interrumpiendo así las vías de señalización posteriores que participan en la migración celular, la proliferación y la supervivencia. El compuesto regula específicamente la fosforilación de GSK-3β y JNK, que son críticos en la patogénesis de la lesión hepática y la invasión de células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
CAY10593: Otro inhibidor de la PLD, pero menos potente en comparación con CAY10594.
Haloperidol: Un antagonista no específico de la PLD con una actividad más amplia pero menor especificidad.
Singularidad
This compound es único debido a su alta potencia y selectividad para la PLD2. Tiene un valor de IC50 de 140 nM in vitro y 110 nM en células, haciéndolo más efectivo que otros inhibidores de la PLD . Esta especificidad permite estudios más específicos y posibles aplicaciones terapéuticas con menos efectos fuera del objetivo.
Actividad Biológica
CAY10594 is a selective inhibitor of phospholipase D2 (PLD2) that has garnered attention for its potential therapeutic effects in mitigating acute liver injury, particularly in the context of acetaminophen (APAP) overdose. This compound has been investigated for its ability to modulate various biochemical pathways associated with liver damage, making it a subject of significant research interest.
This compound functions primarily by inhibiting PLD2, which plays a crucial role in cellular signaling and the inflammatory response. The inhibition of PLD2 leads to several downstream effects that are beneficial in the context of liver injury:
- Reduction of Hepatocyte Apoptosis : this compound significantly decreases hepatocyte death induced by APAP. Studies have shown that treatment with this compound leads to a marked reduction in TUNEL-positive cells, indicating lower levels of apoptosis in liver tissues exposed to APAP .
- Alteration of Cytokine Levels : The compound has been shown to modulate the expression levels of inflammatory cytokines and chemokines, which are critical in the pathogenesis of liver injury. Specifically, this compound administration resulted in decreased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are biomarkers for liver damage .
- Impact on GSH Levels : this compound facilitates the recovery of glutathione (GSH) levels that are typically depleted during acute liver injury. This recovery is vital as GSH is an important antioxidant that protects against oxidative stress .
Experimental Findings
Research has demonstrated the efficacy of this compound through various experimental models. Below is a summary of key findings:
Case Studies and Research Insights
-
Acute Liver Injury Model :
In a study where mice were administered APAP, those treated with this compound exhibited a remarkable reduction in liver injury markers. Specifically, injection of 8 mg/kg this compound resulted in nearly complete blockage of AST and ALT elevation compared to vehicle-treated groups . -
In Vitro Hepatocyte Protection :
In isolated primary hepatocytes exposed to APAP, treatment with this compound led to a significant decrease in cell death and LDH release over time, confirming its protective effects against drug-induced toxicity . -
Therapeutic Timing :
Notably, administering this compound three hours post-APAP challenge still yielded significant protective effects, highlighting its potential as a therapeutic agent even after injury onset .
Propiedades
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648719 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130067-34-3 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.